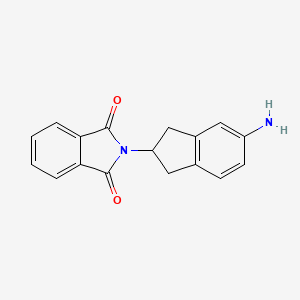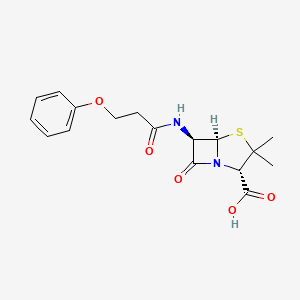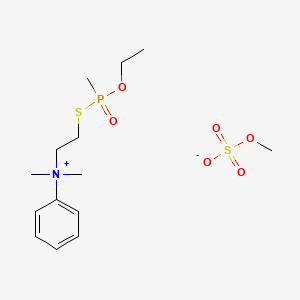
Dimethyl(2-((ethoxymethylphosphinyl)thio)ethyl)phenylammonium methyl sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl(2-((ethoxymethylphosphinyl)thio)ethyl)phenylammonium methyl sulfate is a complex organic compound with a variety of applications in scientific research and industry. This compound is known for its unique chemical structure, which includes a phosphinyl group, a thioether linkage, and an ammonium ion. These features contribute to its reactivity and versatility in different chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl(2-((ethoxymethylphosphinyl)thio)ethyl)phenylammonium methyl sulfate typically involves multiple steps. One common method includes the reaction of ethoxymethylphosphine with a thiol compound to form the thioether linkage. This intermediate is then reacted with a dimethylphenylammonium salt to introduce the ammonium ion. The final step involves the addition of methyl sulfate to form the complete compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity. This often includes controlling the temperature, pressure, and concentration of reactants. Industrial production may also involve the use of catalysts to speed up the reaction and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl(2-((ethoxymethylphosphinyl)thio)ethyl)phenylammonium methyl sulfate undergoes various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The phosphinyl group can be reduced to form phosphines.
Substitution: The ammonium ion can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphines.
Substitution: Various substituted ammonium compounds.
Applications De Recherche Scientifique
Dimethyl(2-((ethoxymethylphosphinyl)thio)ethyl)phenylammonium methyl sulfate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Dimethyl(2-((ethoxymethylphosphinyl)thio)ethyl)phenylammonium methyl sulfate involves its interaction with specific molecular targets. The phosphinyl group can interact with enzymes and proteins, altering their activity. The thioether linkage can undergo redox reactions, affecting cellular processes. The ammonium ion can participate in ionic interactions, influencing the compound’s solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethylsulfide: Contains a similar thioether linkage but lacks the phosphinyl and ammonium groups.
Ethylphosphine: Contains a phosphinyl group but lacks the thioether and ammonium groups.
Phenylammonium compounds: Contain the ammonium ion but lack the phosphinyl and thioether groups.
Uniqueness
Dimethyl(2-((ethoxymethylphosphinyl)thio)ethyl)phenylammonium methyl sulfate is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
41294-07-9 |
|---|---|
Formule moléculaire |
C14H26NO6PS2 |
Poids moléculaire |
399.5 g/mol |
Nom IUPAC |
2-[ethoxy(methyl)phosphoryl]sulfanylethyl-dimethyl-phenylazanium;methyl sulfate |
InChI |
InChI=1S/C13H23NO2PS.CH4O4S/c1-5-16-17(4,15)18-12-11-14(2,3)13-9-7-6-8-10-13;1-5-6(2,3)4/h6-10H,5,11-12H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 |
Clé InChI |
GIXDPYOACOYPDO-UHFFFAOYSA-M |
SMILES canonique |
CCOP(=O)(C)SCC[N+](C)(C)C1=CC=CC=C1.COS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


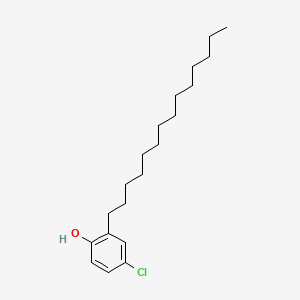
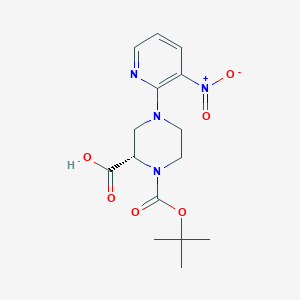

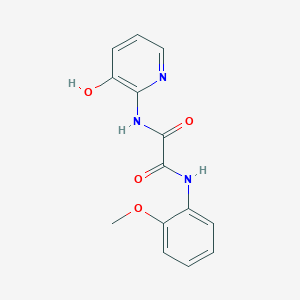
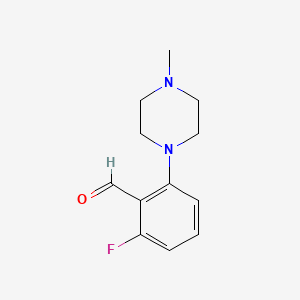
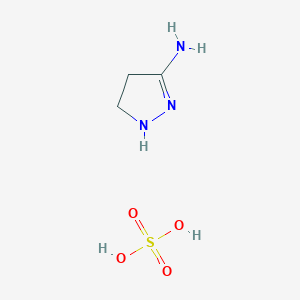

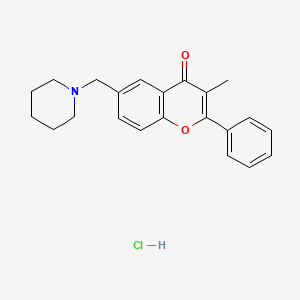
![4-Thiazolidinone, 5-[[5,6-dichloro-1-[2-(diethylamino)ethyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-ylidene]ethylidene]-3-ethyl-2-thioxo-](/img/structure/B13731762.png)


